Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- is a heterocyclic compound that features a fused naphthalene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by photocyclization and subsequent aromatization . Another approach involves the use of palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthofurans.
Scientific Research Applications
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent and inhibitor of NF-κB activity.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials.
Biological Studies: The compound’s interactions with various biological targets are of interest for drug discovery and development.
Mechanism of Action
The mechanism by which Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- exerts its effects involves its interaction with molecular targets such as transcription factors and enzymes. For instance, it has been shown to inhibit NF-κB activity, which plays a role in regulating immune response and inflammation . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar fused ring system and have been studied for their photochemical properties.
Dibenzo[b,d]furan derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- stands out due to its specific substitution pattern and the presence of an amine group, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
919079-31-5 |
---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-methyl-2,3-dihydrobenzo[g][1]benzofuran-5-amine |
InChI |
InChI=1S/C13H13NO/c1-8-7-15-13-10-5-3-2-4-9(10)12(14)6-11(8)13/h2-6,8H,7,14H2,1H3 |
InChI Key |
ICVDFLVEOOGKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C1C=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.